
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H8BClFNO2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Amine or thiol, base (e.g., triethylamine), solvent (e.g., ethanol), reflux conditions.
Major Products
Oxidation: (5-Hydroxy-6-(2-fluorophenyl)pyridin-3-yl)boronic acid
Reduction: (5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of (5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe . The compound’s effects are mediated through pathways involving these interactions, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- (5-Chloro-2-fluoropyridin-3-yl)boronic acid
- (6-(2-Fluorophenyl)pyridin-3-yl)boronic acid
- (5-Chloro-6-phenylpyridin-3-yl)boronic acid
Uniqueness
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring. This combination imparts distinct electronic properties, making it particularly useful in specific synthetic applications and enhancing its reactivity compared to similar compounds .
特性
分子式 |
C11H8BClFNO2 |
|---|---|
分子量 |
251.45 g/mol |
IUPAC名 |
[5-chloro-6-(2-fluorophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BClFNO2/c13-9-5-7(12(16)17)6-15-11(9)8-3-1-2-4-10(8)14/h1-6,16-17H |
InChIキー |
JMGJRGWWGUAQIG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC=C2F)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea](/img/structure/B14085542.png)
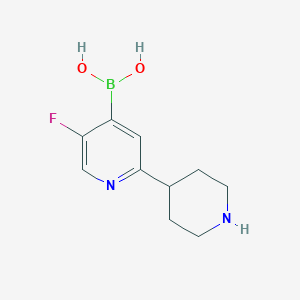
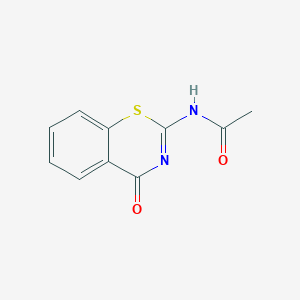
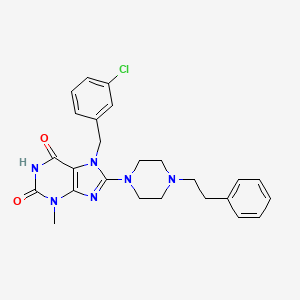
![4-fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B14085565.png)

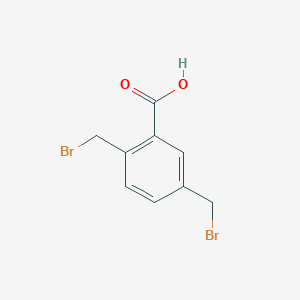
![3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid](/img/structure/B14085575.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14085578.png)
![1-(3-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085588.png)
![5-(4-chlorophenyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14085600.png)
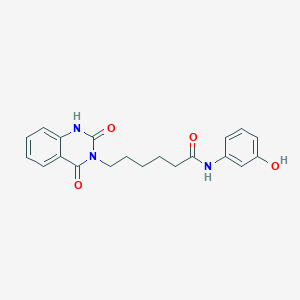
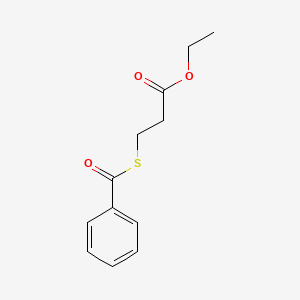
![10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14085632.png)
